3-(2-Furanoyl)pyridine
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Overview
Description
Scientific Research Applications
Coordination Chemistry
3-(2-Furanoyl)pyridine
and its derivatives serve as versatile ligands in coordination chemistry. They form stable complexes with various metal ions due to their N-donor properties.
Application Summary:
These compounds are employed in the design of chelate complexes, which find applications in catalysis, materials science, and bioinorganic chemistry.
Experimental Methods:
The synthesis of 3-(2-Furanoyl)pyridine-based ligands involves several methods:
Results:
The resulting terpyridines and their metal complexes exhibit diverse properties:
Medicinal Chemistry
Overview:
Researchers explore the potential of 3-(2-Furanoyl)pyridine derivatives as anticonvulsants and antidepressants.
Application Summary:
These compounds are evaluated for their pharmacological activities, including anticonvulsant effects and antidepressant properties.
Experimental Methods:
Results:
Materials Science
Overview:
The incorporation of furan moieties into terpyridine-based polymers enhances their photophysical properties.
Application Summary:
Experimental Methods:
Results:
Safety And Hazards
properties
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFQKIWXWMNGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374700 |
Source
|
Record name | 3-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furanoyl)pyridine | |
CAS RN |
72770-55-9 |
Source
|
Record name | 3-(2-Furanoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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